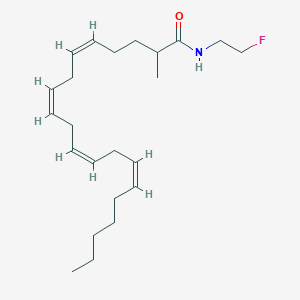

Met-F-AEA

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMNZALKMVCHHZ-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Met-F-AEA in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of Methanandamide (Met-F-AEA), a stable synthetic analog of the endocannabinoid anandamide (B1667382). This document details its impact on key signaling pathways, cell viability, apoptosis, and cell cycle progression in various cancer cell types. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and visualizations of signaling pathways and workflows are also provided to facilitate a deeper understanding and aid in future research and drug development.

Core Mechanisms of Action

This compound exerts its anti-neoplastic properties through multiple pathways, the specific mechanism often being contingent on the cancer cell type. The primary modes of action identified in the literature include the inhibition of cell migration and invasion, induction of apoptosis, and cell cycle arrest. These effects are primarily mediated through the cannabinoid receptor 1 (CB1), although CB1-independent mechanisms have also been suggested.

Inhibition of Cancer Cell Migration and Invasion

A significant body of evidence points to the potent anti-migratory and anti-invasive properties of this compound, particularly in breast cancer.

Signaling Pathway: RhoA/ROCK

In human breast cancer cells, particularly the highly invasive MDA-MB-231 cell line, this compound has been shown to inhibit cell migration through the modulation of the RhoA/ROCK signaling pathway.[1][2][3] this compound, acting through the CB1 receptor, leads to the inhibition of RhoA activity.[3][4] This inhibition results in the delocalization of RhoA from the cell membrane to the cytosol, leading to a decrease in the formation of actin stress fibers, which are crucial for cell motility.[1][2] The downstream effector, Rho-associated protein kinase (ROCK), is also implicated in this pathway.[1][2]

Signaling Pathway Diagram: this compound Action on RhoA/ROCK Pathway in Breast Cancer Cells

Caption: this compound signaling cascade in breast cancer cells.

Quantitative Data: Effect of this compound on RhoA Activity

The following table summarizes the dose-dependent inhibitory effect of this compound on RhoA activity in MDA-MB-231 breast cancer cells.

| Concentration of this compound (µM) | Relative RhoA Activity (GTP-RhoA / Total RhoA) | Reference |

| 0 (Control) | 1.00 | [3] |

| 2.5 | ~0.85 | [3] |

| 5.0 | ~0.60 | [3] |

| 10.0 | ~0.40 | [3] |

Induction of Apoptosis

This compound has been demonstrated to induce programmed cell death, or apoptosis, in several cancer cell lines, most notably in thyroid carcinoma.

Signaling Pathway: p53-Dependent Apoptosis

In human thyroid carcinoma cell lines, the cytotoxic effects of this compound are linked to the activation of the tumor suppressor protein p53.[5] This activation leads to an increased apoptotic rate and the expression of p21(CIP1/WAF1), a cyclin-dependent kinase inhibitor involved in cell cycle arrest.[5] This effect is particularly pronounced in thyroid cancer cells expressing high levels of the CB1 receptor.[5]

Signaling Pathway Diagram: this compound-Induced Apoptosis in Thyroid Cancer Cells

Caption: p53-mediated apoptotic pathway induced by this compound.

Quantitative Data: Effects of this compound on Thyroid Carcinoma Cells

Cell Cycle Arrest and Apoptosis in Non-Small Cell Lung Cancer (NSCLC)

In the context of NSCLC, the anti-tumorigenic effects of this compound are significantly enhanced when used in combination with a Fatty Acid Amide Hydrolase (FAAH) inhibitor, such as URB597.[6][7] FAAH is the primary enzyme responsible for the degradation of anandamide.

Signaling Pathway: EGFR Downregulation

The combination of this compound and an FAAH inhibitor has been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including ERK, AKT, and NF-kB.[6] This combined treatment induces G0/G1 cell cycle arrest and apoptosis.[6][8] The cell cycle arrest is associated with the downregulation of cyclin D1 and CDK4.[6][8] Apoptosis is mediated through the activation of caspase-9 and PARP.[6][8]

Signaling Pathway Diagram: Synergistic Action of this compound and FAAH Inhibitor in NSCLC

Caption: Combined effect of this compound and FAAH inhibitor in NSCLC.

Quantitative Data: Effects of this compound and URB597 on NSCLC Cells

The following tables summarize the quantitative effects of this compound in combination with the FAAH inhibitor URB597 on cell cycle distribution and apoptosis in A549 and H460 NSCLC cell lines.

Table 1: Cell Cycle Distribution in A549 Cells (48h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 55.2 | 30.1 | 14.7 | [6][8] |

| This compound (10µM) | 60.5 | 25.3 | 14.2 | [6][8] |

| URB597 (0.2µM) | 58.1 | 28.5 | 13.4 | [6][8] |

| This compound + URB597 | 75.3 | 15.2 | 9.5 | [6][8] |

Table 2: Apoptosis in A549 and H460 Cells (48h treatment, TUNEL Assay)

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| A549 | Control | ~5 | [6][8] |

| This compound (10µM) | ~8 | [6][8] | |

| URB597 (0.2µM) | ~7 | [6][8] | |

| This compound + URB597 | ~25 | [6][8] | |

| H460 | Control | ~4 | [6][8] |

| This compound (10µM) | ~6 | [6][8] | |

| URB597 (0.2µM) | ~5 | [6][8] | |

| This compound + URB597 | ~22 | [6][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.[9][10][11]

-

Wash the cells with PBS and resuspend in PBS containing RNase A and Propidium Iodide (PI).[9][10][11]

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins in response to this compound treatment.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the collective migration of cancer cells.

Protocol:

-

Grow a confluent monolayer of cells in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12][13][14]

-

Wash with PBS to remove detached cells and add fresh medium with or without this compound.[12][13][14]

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).[12][13][14]

-

Measure the width of the wound at different points and calculate the rate of wound closure.[12][13][14]

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the wound healing (scratch) assay.

Transwell Migration Assay

Objective: To evaluate the effect of this compound on the chemotactic migration of individual cancer cells.

Protocol:

-

Place a Transwell insert with a porous membrane into a well of a 24-well plate.[1][15][16][17]

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.[1][15][16][17]

-

Seed cells in serum-free medium with or without this compound in the upper chamber.[1][15][16][17]

-

Incubate for a period that allows for cell migration (e.g., 6-24 hours).[1][15][16][17]

-

Remove non-migrated cells from the upper surface of the membrane.[1][15][16][17]

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[1][15][16][17]

-

Count the number of migrated cells in several microscopic fields.[1][15][16][17]

Conclusion

This compound demonstrates significant anti-cancer activity across a range of cancer cell types through distinct and sometimes overlapping mechanisms. Its ability to inhibit cell migration via the RhoA/ROCK pathway in breast cancer, induce p53-dependent apoptosis in thyroid cancer, and, in combination with FAAH inhibitors, downregulate EGFR signaling to promote cell cycle arrest and apoptosis in NSCLC, highlights its potential as a multi-faceted therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology. Further research is warranted to elucidate the complete spectrum of its molecular targets and to explore its efficacy in in vivo models and clinical settings.

References

- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. clyte.tech [clyte.tech]

- 13. Wound healing migration assay (Scratch assay) [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 16. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

A Technical Comparison of Anandamide and Met-F-AEA for Drug Development Professionals

An in-depth analysis of the structural, pharmacological, and metabolic differences between the endogenous cannabinoid anandamide (B1667382) and its synthetic analog, Met-F-AEA.

This technical guide provides a comprehensive comparison of N-arachidonoylethanolamine (anandamide), a primary endogenous cannabinoid, and its metabolically stable analog, 2-methyl-2'-fluoro-anandamide (this compound). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the endocannabinoid system. Key differences in chemical structure, receptor binding and functional activity, and metabolic stability are detailed, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Structural and Functional Differences

Anandamide (AEA) is a neurotransmitter derived from the non-oxidative metabolism of arachidonic acid.[1] It plays a crucial role in a variety of physiological processes, including pain, mood, and appetite regulation. A significant limitation for its therapeutic use is its rapid degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2][3] this compound is a synthetic analog of anandamide designed to overcome this limitation by being more resistant to enzymatic hydrolysis, thereby prolonging its pharmacological effects.[4][5]

The key structural modifications of this compound compared to anandamide are the addition of a methyl group at the 2-position of the arachidonoyl chain and the substitution of a hydroxyl group with a fluorine atom at the 2'-position of the ethanolamide headgroup. These changes enhance its metabolic stability.[4][5]

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative data for anandamide and this compound, providing a direct comparison of their pharmacological profiles.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Anandamide | C₂₂H₃₇NO₂ | 347.53[1][6] |

| This compound | C₂₃H₃₈FNO₂ | 379.55 |

| Receptor Target | Parameter | Anandamide | This compound & Related Analogs |

| CB1 Receptor | Binding Affinity (Ki) | 89.7 nM (rat brain) | 2'-Fluoro analog: 76 nM (rat brain) |

| Functional Activity (EC₅₀) | ~31-80 µM (for anti-proliferative effects in breast cancer cells)[7] | Potent CB1 agonist[4] | |

| CB2 Receptor | Binding Affinity (Ki) | 371 nM (mouse spleen) | 2'-Fluoro analog: 154 nM (mouse spleen) |

| Functional Activity (EC₅₀) | Weak partial agonist[8] | Data not readily available | |

| TRPV1 Channel | Functional Activity (EC₅₀) | High micromolar range for calcium influx[9] | Activates TRPV1 channels[10] |

| FAAH Hydrolysis | Rate | Rapidly hydrolyzed | Metabolically stable, resistant to hydrolysis[4][5] |

Signaling and Metabolic Pathways

The following diagrams illustrate the key signaling and metabolic pathways for anandamide and the mechanism of action for this compound.

Figure 1. Biosynthesis and degradation pathway of anandamide.

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of anandamide and this compound are provided below.

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of compounds for cannabinoid receptors.

Objective: To measure the displacement of a radiolabeled cannabinoid ligand from CB1 and CB2 receptors by the test compound (anandamide or this compound).

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 or [³H]SR141716A.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Test compounds (anandamide, this compound) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubate the receptor membrane preparations with the radioligand and varying concentrations of the test compound in the binding buffer.

-

Incubations are typically carried out at 30°C for 60-90 minutes.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid ligand (e.g., 1 µM WIN 55,212-2).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3. Workflow for cannabinoid receptor binding assay.

FAAH Hydrolysis Assay

This protocol measures the rate of enzymatic hydrolysis of anandamide and its analogs by FAAH.

Objective: To quantify the metabolic stability of anandamide and this compound in the presence of FAAH.

Materials:

-

Recombinant human FAAH or tissue homogenates containing FAAH.

-

Substrates: Anandamide, this compound.

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system for quantification of the substrate and its metabolites.

Procedure:

-

Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.

-

Initiate the reaction by adding the substrate (anandamide or this compound).

-

Incubate the reaction mixture at 37°C for a specific time period.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining substrate and/or the formation of arachidonic acid.

-

Calculate the rate of hydrolysis.

Figure 4. Workflow for FAAH hydrolysis assay.

TRPV1 Activation Assay (Calcium Imaging)

This protocol assesses the functional activity of compounds as agonists of the TRPV1 channel by measuring changes in intracellular calcium concentration.

Objective: To determine the potency (EC₅₀) of anandamide and this compound in activating TRPV1 channels.

Materials:

-

Cells expressing human TRPV1 channels (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Test compounds (anandamide, this compound) at various concentrations.

-

Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

-

Culture TRPV1-expressing cells on glass coverslips or in microplates.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Apply the test compound at various concentrations and record the change in fluorescence over time.

-

A positive control, such as capsaicin, should be used to confirm channel functionality.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Plot the concentration-response curve and calculate the EC₅₀ value.

Figure 5. Workflow for TRPV1 activation assay.

Conclusion for Drug Development

The primary distinction between anandamide and this compound lies in their metabolic stability. This compound's resistance to FAAH-mediated degradation results in a longer half-life and more sustained pharmacological effects. This makes this compound and similar stable anandamide analogs promising candidates for therapeutic development, particularly for conditions where sustained activation of cannabinoid receptors is desirable. The modifications in this compound also appear to maintain or slightly improve binding affinity for cannabinoid receptors compared to anandamide. Further research into the detailed pharmacokinetic and pharmacodynamic profiles of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Interaction of the Endocannabinoid Anandamide and Paracannabinoid Lysophosphatidylinositol during Cell Death Induction in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Met-F-AEA: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a synthetic, metabolically stable analog of anandamide (B1667382) (AEA), the endogenous cannabinoid neurotransmitter. Its structural modifications confer resistance to enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH), which prolongs its activity and enhances its therapeutic potential. This stability makes this compound a valuable tool for investigating the endocannabinoid system and a promising candidate for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, with a focus on its molecular mechanisms and the experimental protocols used to elucidate them.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. The primary characteristic highlighted is its metabolic stability, which is attributed to the methyl and fluoro substitutions that hinder enzymatic hydrolysis. This enhanced stability is a key feature that distinguishes it from its parent compound, anandamide.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Metabolic Stability | More resistant to enzymatic degradation compared to anandamide. | [1][2] |

| Bioavailability | Data not available. | |

| Half-life (t½) | Data not available. | |

| Volume of Distribution (Vd) | Data not available. | |

| Clearance (CL) | Data not available. |

Further research is required to fully characterize the ADME profile of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its interaction with cannabinoid receptors, leading to the modulation of several intracellular signaling pathways. These actions have been most extensively studied in the context of cancer cell biology, where this compound has demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects.

Mechanism of Action

This compound is an agonist of the cannabinoid receptor 1 (CB1).[1][3] Its effects are often antagonized by selective CB1 antagonists like SR141716A, confirming its receptor-mediated mechanism.[2] The activation of CB1 by this compound initiates a cascade of downstream signaling events that ultimately influence cellular processes such as cell growth, survival, and motility.

Key Signaling Pathways

1. RHOA/ROCK Signaling Pathway in Breast Cancer:

One of the most well-characterized mechanisms of this compound is its ability to inhibit the migration of human breast cancer cells by targeting the RHOA/ROCK signaling pathway.[2][4]

-

Inhibition of RHOA Activity: this compound stimulation of the CB1 receptor leads to a decrease in the activity of RHOA, a small GTPase that is a key regulator of the actin cytoskeleton.[2][3]

-

RHOA Delocalization: This inhibition of activity is accompanied by the delocalization of RHOA from the cell membrane to the cytosol.[2][3]

-

Cytoskeletal Reorganization: The inactivation and delocalization of RHOA disrupt the formation of actin stress fibers, which are essential for cell motility and invasion.

-

Inhibition of Cell Migration: The culmination of these effects is a significant reduction in the migratory and invasive potential of breast cancer cells.[5]

2. Apoptosis Induction in Thyroid Carcinoma:

In thyroid carcinoma cell lines, this compound induces growth inhibition and apoptosis through a CB1 receptor-dependent mechanism that involves key tumor suppressor proteins.[1]

-

p53 Activation: Treatment with this compound leads to the activation of the p53 tumor suppressor protein.

-

p21 Expression: Activated p53, in turn, increases the expression of p21(CIP1/WAF1), a cyclin-dependent kinase inhibitor that can arrest the cell cycle and induce apoptosis.

-

Apoptosis: The culmination of this pathway is an increased rate of apoptosis in thyroid cancer cells.[1]

Quantitative Pharmacodynamic Data

The biological effects of this compound have been quantified in various in vitro models. These studies provide valuable information on the concentrations required to achieve specific cellular responses.

Table 2: Quantitative Pharmacodynamic Effects of this compound

| Effect | Cell Line | Concentration | Result | Reference |

| Inhibition of Cell Migration | MDA-MB-231 (Human Breast Cancer) | 10 µM | ~20-30% inhibition | [5] |

| Inhibition of Cell Adhesion | MDA-MB-231 (Human Breast Cancer) | 10 µM | ~20-30% inhibition | [5] |

| Inhibition of RHOA Activity | MDA-MB-231 (Human Breast Cancer) | 10 µM | Strong reduction after 1 hour | [3] |

| Induction of S Phase Arrest | MDA-MB-231 (Human Breast Cancer) | 10 µM | Induces S phase cell cycle arrest | [3] |

| Growth Inhibition | Human Thyroid Carcinoma Cell Lines | Not Specified | Observed growth inhibition | [1] |

Experimental Protocols

The following section details the methodologies employed in key experiments to characterize the pharmacodynamics of this compound.

RHOA Activation Assay

This assay is used to quantify the amount of active, GTP-bound RHOA in cells.

-

Cell Culture and Treatment: Human MDA-MB-231 cells are grown to confluence and then serum-starved for 24 hours. Following starvation, cells are treated with this compound (e.g., 10 µM) for specified time points (e.g., 15 minutes, 1 hour).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed according to the manufacturer's protocol for a Rho activation assay kit (e.g., from Upstate Biotechnology, Inc.).

-

Pull-down Assay: The cell lysates are incubated with a RHO-binding fragment of rhotekin, which specifically binds to the active (GTP-bound) form of RHOA.

-

Western Blotting: The pulled-down proteins are then subjected to SDS-PAGE and Western blotting using a specific anti-RHOA antibody to detect the amount of active RHOA.

References

- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 420magazine.com [420magazine.com]

- 5. Anandamide-Modulated Changes in Metabolism, Glycosylation Profile and Migration of Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Met-F-AEA: An In-Depth Technical Guide on In Vitro and In Vivo Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). A defining characteristic of this compound is its enhanced metabolic stability compared to its endogenous counterpart. This heightened stability, primarily due to its resistance to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), results in a prolonged duration of action and makes it a valuable tool for studying the endocannabinoid system. This guide provides a comprehensive overview of the in vitro and in vivo stability of this compound, including detailed experimental protocols and a review of its engagement with key signaling pathways. While specific quantitative pharmacokinetic data for this compound is not extensively available in public literature, this document compiles the existing qualitative evidence of its stability and provides comparative data for anandamide to highlight the significance of this synthetic analog.

Introduction to this compound and its Significance

Anandamide (AEA) is a key endogenous cannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, appetite regulation, and mood. However, its therapeutic potential is limited by its rapid degradation in vivo, primarily through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH)[1][2][3][4]. To overcome this limitation, metabolically stable analogs of anandamide have been developed, with this compound being a prominent example[5][6][7].

This compound is structurally similar to anandamide but possesses modifications that confer resistance to FAAH-mediated hydrolysis[8]. This enhanced stability leads to a more sustained presence in biological systems, allowing for a more prolonged activation of cannabinoid receptors, primarily the CB1 receptor. This property makes this compound an invaluable research tool for elucidating the downstream effects of sustained CB1 receptor activation and for exploring the therapeutic potential of targeting the endocannabinoid system.

In Vitro Stability of this compound

The stability of a compound in in vitro systems, such as liver microsomes and plasma, is a critical determinant of its potential in vivo behavior and therapeutic efficacy.

Metabolic Stability in Liver Microsomes

Comparative Data for Anandamide:

To underscore the significance of this compound's stability, the following table summarizes typical in vitro stability data for anandamide.

| Species | In Vitro System | Half-life (t½) of Anandamide | Intrinsic Clearance (CLint) of Anandamide | Reference(s) |

| Rat | Liver Microsomes | ~12.1 min | 229 µL/min/mg | [12] |

| Human | Liver Microsomes | ~770 min | 3.6 µL/min/mg | [12] |

Qualitative Assessment of this compound Stability:

Based on available literature, the stability of this compound in liver microsomes can be summarized as follows:

| Compound | In Vitro System | Stability Profile | Rationale | Reference(s) |

| This compound | Liver Microsomes | High | Described as "metabolically stable"; resistant to FAAH hydrolysis. | [5][6][7][8] |

Stability in Plasma

Plasma contains various enzymes, including esterases and amidases, that can degrade drug candidates. The stability of a compound in plasma is crucial for its ability to circulate and reach its target tissues.

Comparative Data for Anandamide:

Anandamide is known to be rapidly hydrolyzed in plasma.

| Species | In Vitro System | Half-life (t½) of Anandamide | Key Degradation Enzyme | Reference(s) |

| Human | Plasma | Short (minutes) | Fatty Acid Amide Hydrolase (FAAH) | [1] |

Qualitative Assessment of this compound Stability:

This compound's structural modifications are designed to prevent hydrolysis by FAAH, the primary enzyme responsible for anandamide degradation in plasma.

| Compound | In Vitro System | Stability Profile | Rationale | Reference(s) |

| This compound | Plasma | High | Resistant to FAAH-mediated hydrolysis. | [8] |

In Vivo Stability and Pharmacokinetics of this compound

The in vivo stability and pharmacokinetic profile of a compound determine its concentration and duration of action in the body.

Pharmacokinetic Parameters

Specific in vivo pharmacokinetic data for this compound, such as its half-life, clearance rate, and volume of distribution in animal models, are not extensively reported in the public domain. However, its known resistance to metabolic degradation suggests a longer in vivo half-life and lower clearance compared to anandamide.

Comparative Data for Anandamide:

Anandamide exhibits a very short in vivo half-life due to rapid metabolism.

| Species | Parameter | Value for Anandamide | Reference(s) |

| Rodent | Half-life (t½) | < 10 minutes | [4] |

Inferred In Vivo Profile of this compound:

| Compound | In Vivo Profile | Rationale | Reference(s) |

| This compound | Expected to have a longer half-life and lower clearance than anandamide. | Resistance to FAAH hydrolysis, the primary in vivo degradation pathway for anandamide. | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the activation of the CB1 cannabinoid receptor, a G-protein coupled receptor (GPCR).

CB1 Receptor Signaling Cascade

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[1][13][14]. CB1 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway[1][14][15][16].

RHOA/ROCK Signaling Pathway

A key downstream effect of this compound-mediated CB1 receptor activation is the inhibition of the RhoA/ROCK signaling pathway[6][17][18][19][20][21]. RhoA is a small GTPase that, in its active GTP-bound state, activates Rho-associated kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton, cell adhesion, and migration. This compound has been shown to inhibit RhoA activity, leading to its delocalization from the cell membrane to the cytosol and a subsequent decrease in actin stress fiber formation[6][17][20][21]. This inhibitory effect is dependent on the CB1 receptor[17][20].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other endocannabinoids.

In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

-

Test compound (e.g., this compound)

-

Pooled liver microsomes (human or animal species)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Internal standard for LC-MS/MS analysis

-

Acetonitrile (B52724) (or other suitable organic solvent) to stop the reaction

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Prepare the incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂ in a microcentrifuge tube or 96-well plate.

-

Pre-warm the incubation mixture and the NADPH regenerating system to 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the test compound to the incubation mixture, followed by the addition of the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

In Vitro Plasma Stability Assay

This protocol describes a general method for evaluating the stability of a compound in plasma.

Objective: To determine the rate of degradation of a test compound in plasma.

Materials:

-

Test compound

-

Pooled plasma (human or animal species)

-

Phosphate buffer (pH 7.4)

-

Internal standard for LC-MS/MS analysis

-

Methanol (B129727) or acetonitrile to stop the reaction

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound.

-

Thaw the plasma at 37°C and keep it on ice.

-

Add the test compound to the plasma to achieve the desired final concentration.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

-

Terminate the enzymatic reaction by adding a cold organic solvent (e.g., methanol or acetonitrile) with an internal standard.

-

Vortex the samples and centrifuge to precipitate plasma proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

Quantify the remaining concentration of the test compound at each time point.

-

Calculate the percentage of the compound remaining over time and determine its half-life in plasma.

RHOA Activation Assay (Pull-Down)

This protocol details a common method to measure the amount of active, GTP-bound RhoA in cells.

Objective: To determine the effect of a test compound on the activation state of RhoA.

Materials:

-

Cell line expressing RhoA (e.g., MDA-MB-231)

-

Test compound (e.g., this compound)

-

Lysis buffer

-

Rhotekin-RBD agarose (B213101) beads (binds to active RhoA-GTP)

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound (this compound) for the desired time. Include untreated, positive (GTPγS), and negative (GDP) controls.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with Rhotekin-RBD agarose beads to pull down the active RhoA-GTP.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with an anti-RhoA antibody to detect the amount of pulled-down active RhoA.

-

Analyze the band intensities to quantify the relative amount of active RhoA in each sample.

Conclusion

This compound stands out as a critical tool in endocannabinoid research due to its pronounced metabolic stability, a feature that allows for more sustained and potent effects compared to the endogenous ligand anandamide. This stability is primarily attributed to its resistance to hydrolysis by FAAH. While specific quantitative pharmacokinetic data for this compound remains to be fully elucidated in the public domain, the qualitative evidence for its stability is substantial. Its ability to modulate key signaling pathways, such as the RHOA/ROCK cascade via the CB1 receptor, highlights its potential for investigating the cellular mechanisms underlying the effects of the endocannabinoid system. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel cannabinoid analogs, which will be instrumental in advancing our understanding of endocannabinoid pharmacology and its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. Identification of fatty acid amides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural Insights into CB1 Receptor Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 420magazine.com [420magazine.com]

- 20. researchgate.net [researchgate.net]

- 21. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Development of Met-F-AEA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Met-F-AEA, or (±)-N-(2-fluoroethyl)-2-methyl-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analogue of the endogenous cannabinoid anandamide (B1667382) (AEA). Its development arose from the need to overcome the primary limitation of anandamide as a therapeutic agent: its rapid metabolic degradation. Anandamide is quickly hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine, resulting in a short biological half-life and limiting its therapeutic potential.[1][2]

The quest for metabolically stable anandamide analogues led to systematic structural modifications. Early research in the mid-to-late 1990s focused on altering the ethanolamide headgroup and the arachidonoyl chain to hinder FAAH activity while retaining high affinity for cannabinoid receptors. The synthesis of (R)-methanandamide was a significant step, demonstrating that a methyl group at the 1'-position could enhance metabolic stability and receptor affinity.[3]

Building on this, further modifications were explored, including the substitution of the hydroxyl group with electronegative atoms like fluorine. This led to the synthesis of (+)- and (−)-2-methylarachidonyl-2'-fluoroethylamide (this compound) by Ryan et al. in 1997. The addition of a methyl group at the C-2 position of the arachidonic acid chain, combined with the 2'-fluoro substitution on the ethanolamide headgroup, conferred significantly enhanced metabolic stability.[4] Subsequent pharmacological characterization by Lin et al. in 1998 demonstrated that these modifications also resulted in high affinity and selectivity for the CB1 receptor over the CB2 receptor.[5] These characteristics have made this compound a valuable tool for studying the physiological and pathophysiological roles of the endocannabinoid system, particularly in contexts where sustained cannabinoid receptor activation is desired.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's interaction with cannabinoid receptors.

| Parameter | Receptor | Value | Species | Source |

| Binding Affinity (Ki) | CB1 | 5.7 nM | Rat (Brain) | [4] |

| CB2 | >1500 nM | Mouse (Spleen) | [5] | |

| Efficacy (EC50) | CB1 (GTPγS binding) | 12.0 ± 2.0 nM | Rat (Brain) | [5] |

| TRPV1 (Calcium Influx) | Not Determined | Human (recombinant) |

Note: While a specific EC50 for this compound at TRPV1 has not been reported, anandamide activates human TRPV1 with an EC50 of 4.6 µM.[6] Given that this compound is a structural analogue, it is presumed to have activity at this receptor.

Experimental Protocols

Synthesis of (±)-2-Methylarachidonyl-2'-fluoroethylamide (this compound)

The synthesis of this compound was first described by Ryan et al. (1997). The following is a generalized protocol based on their work and standard organic chemistry principles.

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

2-Fluoroethylamine hydrochloride

-

Triethylamine

-

Anhydrous diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Arachidonic Acid: Arachidonic acid is converted to its acid chloride by reacting with an excess of oxalyl chloride in an anhydrous, inert solvent such as dichloromethane at room temperature. The reaction is stirred for 2-3 hours, and the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude arachidonoyl chloride.

-

Amide Coupling: The crude arachidonoyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of 2-fluoroethylamine hydrochloride and an excess of a base, such as triethylamine, in dichloromethane. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to yield pure (±)-2-methylarachidonyl-2'-fluoroethylamide.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human or rodent CB1 or CB2 receptors (e.g., HEK293 or CHO cells, or brain/spleen tissue).

-

Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membrane preparation, [3H]CP-55,940 (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Membrane preparation, [3H]CP-55,940, and a saturating concentration of the non-labeled ligand.

-

Displacement: Membrane preparation, [3H]CP-55,940, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

RhoA Activation Assay (G-LISA)

This protocol describes a quantitative ELISA-based method to measure the activation of the small GTPase RhoA in response to this compound treatment.

Materials:

-

G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, binding buffer, anti-RhoA antibody, secondary antibody, and detection reagents).

-

Cell line of interest (e.g., MDA-MB-231 breast cancer cells).

-

This compound.

-

Microplate reader capable of measuring absorbance or luminescence.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with this compound at the desired concentration and for various time points. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

G-LISA Assay:

-

Add equal amounts of protein from each lysate to the wells of the Rho-GTP-binding protein coated plate.

-

Incubate the plate to allow the active, GTP-bound RhoA to bind to the plate.

-

Wash the wells to remove unbound proteins and inactive, GDP-bound RhoA.

-

Add the primary anti-RhoA antibody and incubate.

-

Wash away the unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash away the unbound secondary antibody.

-

Add the HRP detection reagent and measure the signal (absorbance or luminescence) using a microplate reader.

-

-

Data Analysis: The signal is proportional to the amount of active RhoA in the sample. Compare the signal from this compound-treated cells to the untreated control to determine the effect on RhoA activation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

-

Cell line of interest (e.g., thyroid carcinoma cells).

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through the activation of the cannabinoid receptor 1 (CB1). Its high affinity and metabolic stability allow for sustained signaling through this G-protein coupled receptor. The known signaling cascades activated by this compound are predominantly inhibitory, consistent with the coupling of CB1 receptors to Gi/o proteins.

Inhibition of Cancer Cell Migration via the RhoA/ROCK Pathway

In breast cancer cells, this compound has been shown to inhibit cell migration through the modulation of the RhoA/ROCK signaling pathway.[7]

Caption: this compound inhibits breast cancer cell migration via the CB1-RhoA/ROCK pathway.

Activation of the CB1 receptor by this compound leads to the inhibition of RhoA GTPase activity. This prevents the localization of active RhoA to the cell membrane, leading to its accumulation in the cytosol in its inactive, GDP-bound form. The subsequent decrease in the activity of the downstream effector, Rho-associated kinase (ROCK), results in the disassembly of actin stress fibers, which are crucial for cell motility, thereby inhibiting cancer cell migration.[7]

Induction of Apoptosis in Cancer Cells

This compound has been demonstrated to induce apoptosis in thyroid carcinoma cells in a CB1 receptor-dependent manner. This process involves the activation of the tumor suppressor protein p53.

Caption: this compound induces apoptosis in thyroid carcinoma cells through a CB1/p53-mediated pathway.

Upon binding to the CB1 receptor, this compound initiates a signaling cascade that leads to the activation of p53. Activated p53 can then transcriptionally upregulate the expression of cell cycle inhibitors like p21CIP1/WAF1, leading to cell cycle arrest, and can also directly activate the apoptotic machinery, resulting in programmed cell death.

Downregulation of the EGF/EGFR Pathway in Non-Small Cell Lung Cancer

When used in combination with a FAAH inhibitor, this compound has been shown to inhibit the epidermal growth factor (EGF)/epidermal growth factor receptor (EGFR) signaling pathway in non-small cell lung cancer (NSCLC) cells. This highlights a potential therapeutic strategy of enhancing endogenous anandamide levels to potentiate the effects of synthetic cannabinoid analogues.

Caption: Combined this compound and FAAH inhibition downregulates the EGF/EGFR pathway in NSCLC.

The combination of this compound and a FAAH inhibitor leads to enhanced activation of the CB1 receptor. This results in the downregulation of EGFR activation and its downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This synergistic effect leads to reduced cancer cell proliferation and survival.

Conclusion

This compound represents a significant advancement in the development of cannabinoid-based therapeutics. Its enhanced metabolic stability and high affinity for the CB1 receptor make it a potent and selective tool for probing the endocannabinoid system. The research highlighted in this guide demonstrates its potential as an anti-cancer agent through its ability to inhibit cell migration and induce apoptosis by modulating key signaling pathways. Further research is warranted to fully elucidate its therapeutic potential in a broader range of diseases and to translate these preclinical findings into clinical applications.

References

- 1. Impaired anandamide/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute cardiovascular effects of electronic cigarettes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. The anandamide analog, this compound, controls human breast cancer cell migration via the RHOA/RHO kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Met-F-AEA: A Technical Guide to Receptor Binding Affinity, Selectivity, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-F-AEA (2-methyl-2'-fluoro-anandamide) is a synthetic, metabolically stable analog of the endocannabinoid anandamide (B1667382) (AEA). Its stability against enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the endocannabinoid system and a potential therapeutic agent. This technical guide provides a comprehensive overview of the receptor binding characteristics and cellular signaling pathways of this compound, with a focus on its interactions with cannabinoid receptors and its influence on cancer cell biology.

Receptor Binding Affinity and Selectivity

It is understood that the introduction of a methyl group at the 2-position and a fluorine atom at the 2'-position of the ethanolamine (B43304) moiety in anandamide enhances its metabolic stability without significantly compromising its affinity for cannabinoid receptors. Several studies have demonstrated that the effects of this compound can be blocked by the selective CB1 receptor antagonist SR141716A, confirming its action through this receptor.[1][2][3]

Table 1: Summary of this compound Receptor Interactions

| Target | Interaction Type | Quantitative Data (Ki/IC50) | Selectivity | Reference |

| CB1 Receptor | Agonist | Not available in searched literature | Preferential for CB1 | [1][2][3] |

| CB2 Receptor | Likely weak interaction | Not available in searched literature | Lower than CB1 | |

| FAAH | Resistant to hydrolysis | Not an inhibitor | N/A |

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and functional activity of this compound are crucial for reproducible research. Below are generalized methodologies for key assays.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation and resuspend in an appropriate assay buffer.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

-

Add varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled, high-affinity cannabinoid ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

RHOA Activity Assay (Pull-down Assay)

This assay measures the levels of active, GTP-bound RHOA in cell lysates.

1. Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a buffer containing inhibitors of proteases and phosphatases.

-

Clarify the lysates by centrifugation to remove cellular debris.

2. Pull-down of Active RHOA:

-

Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain) beads. Rhotekin-RBD specifically binds to the GTP-bound (active) form of RHOA.

-

Gently agitate the mixture at 4°C to allow for binding.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RHOA.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.

-

Visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensity to determine the amount of active RHOA.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell migration and proliferation.

RHOA/ROCK Signaling Pathway

This compound, acting through the CB1 receptor, inhibits the activity of the small GTPase RHOA.[4] This leads to a reduction in the formation of actin stress fibers and focal adhesions, ultimately inhibiting cancer cell migration. The RHOA/ROCK pathway is a critical regulator of the actin cytoskeleton.

EGFR Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, the combination of this compound with an FAAH inhibitor has been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[5][6] This inhibition leads to reduced cell proliferation and survival.

References

- 1. Anandamide inhibits adhesion and migration of breast cancer cells (Journal Article) | OSTI.GOV [osti.gov]

- 2. Anandamide inhibits adhesion and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. researchgate.net [researchgate.net]

- 5. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Pathways Modulated by Met-F-AEA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-F-AEA (2-methyl-2'-fluoro-N-arachidonoylethylamine) is a stable synthetic analog of the endocannabinoid anandamide (B1667382) (AEA). Its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) makes it a valuable tool for investigating the therapeutic potential of cannabinoid receptor activation. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its effects in cancer cell lines. The information presented herein is intended to support further research and drug development efforts targeting the endocannabinoid system.

Core Cellular Pathways Modulated by this compound

This compound exerts its cellular effects primarily through the activation of the cannabinoid receptor 1 (CB1), initiating a cascade of downstream signaling events that impact cell migration, survival, and proliferation. The key modulated pathways include the RHOA/ROCK signaling axis, the p53-mediated apoptotic pathway, and the FAK/Src signaling cascade.

RHOA/ROCK Signaling Pathway: Inhibition of Cell Migration

This compound has been shown to be a potent inhibitor of cancer cell migration, particularly in breast cancer models. This effect is primarily mediated through the downregulation of the RHOA/ROCK signaling pathway.[1][2]

Mechanism of Action:

Upon binding to the CB1 receptor, this compound initiates a signaling cascade that leads to the inhibition of RHOA (Ras homolog family member A) activity.[3] This inhibition results in the delocalization of RHOA from the cell membrane to the cytosol.[4] The inactivation of RHOA, a key small GTPase, prevents the activation of its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). The RHOA/ROCK pathway is crucial for the formation of actin stress fibers and focal adhesions, which are essential for cell motility. By disrupting this pathway, this compound effectively impairs the migratory capacity of cancer cells.[2]

Apoptosis Induction via p53 and p21 Activation

In thyroid carcinoma cell lines, this compound has been demonstrated to induce apoptosis, or programmed cell death.[1] This pro-apoptotic effect is linked to the activation of the tumor suppressor protein p53 and its downstream target, p21(CIP1/WAF1).[1]

Mechanism of Action:

The binding of this compound to the CB1 receptor in thyroid cancer cells triggers a signaling pathway that leads to the upregulation and activation of p53.[1] Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1] The increased levels of p21 lead to cell cycle arrest, which is a prerequisite for the induction of apoptosis. This pathway highlights a crucial mechanism by which this compound can suppress tumor growth.

FAK/Src Signaling Pathway: Modulation of Cell Adhesion and Migration

This compound also influences cell adhesion and migration by modulating the FAK/Src signaling pathway. Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that play critical roles in integrin-mediated signaling and are often hyperactivated in metastatic cancers.

Mechanism of Action:

Studies have shown that this compound treatment leads to a decrease in the phosphorylation of both FAK and Src.[5] This dephosphorylation inhibits the signaling cascade that is normally initiated by integrin engagement with the extracellular matrix. The FAK/Src complex is a central hub for signals that regulate cell adhesion, spreading, and migration. By inhibiting the activation of FAK and Src, this compound disrupts these processes, further contributing to its anti-metastatic effects.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various cellular processes as reported in the literature.

| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |

| MDA-MB-231 (Breast Cancer) | RHOA Activity Assay | 10 µM | Statistically significant reduction in RHOA activity. | [3] |

| Thyroid Carcinoma Cell Lines | Apoptosis Assay | Not specified | Increased apoptotic rate. | [1] |

| Thyroid Carcinoma Cell Lines | Western Blot | Not specified | Increased expression of p53 and p21. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and should be adapted as necessary for specific experimental conditions.

RHOA Pull-Down Activation Assay

This assay is used to measure the amount of active, GTP-bound RHOA in cell lysates.

Materials:

-

Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads

-

Lysis/Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 10 µg/mL leupeptin, 10 µg/mL aprotinin, 1 mM PMSF)

-

SDS-PAGE sample buffer

-

Anti-RHOA antibody

-

Secondary antibody conjugated to HRP

-

ECL detection reagents

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Lyse cells in ice-cold Lysis/Wash Buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis/Wash Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-RHOA antibody.

Western Blot for Phosphorylated Proteins (FAK and Src)

This protocol is for the detection of phosphorylated FAK and Src by Western blotting.

Materials:

-

RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Src (Tyr416), anti-Src

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Treat cells with this compound and lyse in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using ECL reagents.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound modulates several key cellular pathways that are critical for cancer cell migration, survival, and proliferation. Its ability to inhibit the RHOA/ROCK and FAK/Src signaling pathways, as well as to induce p53-mediated apoptosis, underscores its potential as a therapeutic agent. This technical guide provides a foundation for researchers and drug development professionals to further explore the mechanisms of action of this compound and to develop novel cannabinoid-based therapies for the treatment of cancer. Further research is warranted to fully elucidate the therapeutic window and potential off-target effects of this compound in preclinical and clinical settings.

References

- 1. A metabolically stable analogue of anandamide, this compound, inhibits human thyroid carcinoma cell lines by activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anandamide analogue, this compound, controls human breast cancer cell migration via the RhoA/Rho kinase signaling pathway [iris.unina.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Src and FAK mediate cell-matrix adhesion-dependent activation of Met during transformation of breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Effects of Methanandamide (Met-F-AEA) on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary